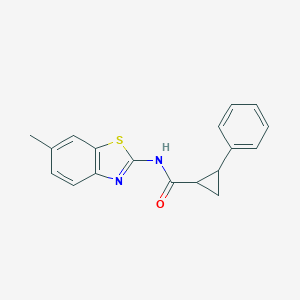![molecular formula C24H24Cl2O5 B448091 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE](/img/structure/B448091.png)
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is an organic compound with the molecular formula C24H24Cl2O5. It is known for its unique chemical structure, which includes two benzylidene groups attached to a cyclohexanone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE typically involves an aldol condensation reaction. The process begins with the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s hydroxyl and carbonyl groups are crucial for its binding to these enzymes, leading to the inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(3-bromo-4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone
- 2,6-Bis(3-ethoxy-4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is unique due to the presence of chlorine atoms and ethoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24Cl2O5 |
|---|---|
Peso molecular |
463.3g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H24Cl2O5/c1-3-30-20-12-14(10-18(25)23(20)28)8-16-6-5-7-17(22(16)27)9-15-11-19(26)24(29)21(13-15)31-4-2/h8-13,28-29H,3-7H2,1-2H3/b16-8+,17-9+ |
Clave InChI |
UBNIWCQGNMPLDO-GONBZBRSSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OCC)/CCC2)Cl)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE](/img/structure/B448008.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B448009.png)
![8-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B448011.png)
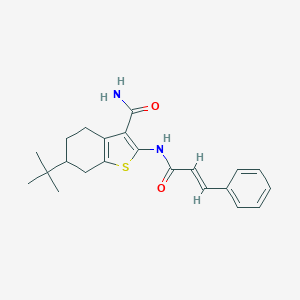
![3-(Methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448013.png)
![2-[[Oxo(thiophen-2-yl)methyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B448014.png)
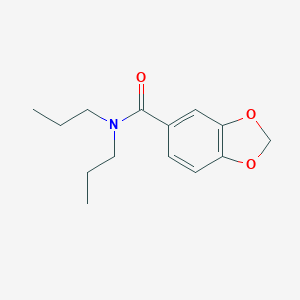
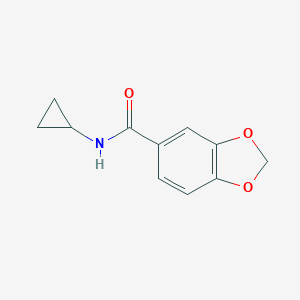
![3-(Ethylsulfanyl)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448019.png)
![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448020.png)
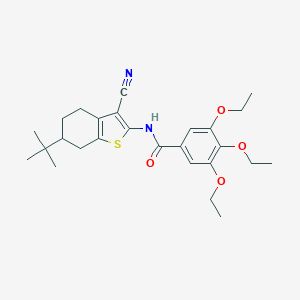
![3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448024.png)
![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448025.png)
